2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 872459-87-5) is a boronic ester-functionalized benzamide derivative. Its structure features a fluorine substituent at the 2-position of the benzene ring and a tetramethyl dioxaborolan-2-yl group at the 5-position (Figure 1). The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . This compound is commercially available at >98% purity and is primarily employed in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7H,1-4H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETAUVYXFMYTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374508-59-4 | |
| Record name | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-fluoro-5-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The purification process involves recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Overview
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organoboron compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by a fluorine atom and a dioxaborolane moiety, which contribute to its reactivity and potential applications in organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
- Reagent in Coupling Reactions : The compound is utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in Suzuki-Miyaura coupling reactions, where it facilitates the formation of biaryl compounds by reacting with aryl halides .
- Ligand in Catalysis : Its boron-containing structure allows it to act as a ligand in catalytic processes, enhancing the efficiency and selectivity of reactions involving transition metals .
Medicinal Chemistry
- Enzyme Inhibition : The boronic acid derivatives, including this compound, are known to inhibit serine proteases and other enzymes. This property makes it a promising candidate for drug development targeting various diseases .
- Anticancer Research : Studies have investigated its potential to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary findings suggest that it may interact with specific molecular targets involved in cancer progression .
Materials Science
- Polymer Chemistry : The compound can be used as a building block for the synthesis of functional polymers. Its unique structure allows for the incorporation of boron into polymer matrices, which can enhance properties like thermal stability and mechanical strength .
- Fluorescent Materials : Research indicates potential applications in developing fluorescent materials due to the presence of the fluorine atom and the ability to form stable complexes with metal ions .
Data Tables
| Application Area | Specific Use Case | Mechanism/Process |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura coupling | Forms biaryl compounds through palladium catalysis |
| Medicinal Chemistry | Enzyme inhibition | Inhibits serine proteases via reversible covalent bonding |
| Anticancer Research | Cancer cell growth inhibition | Induces apoptosis and disrupts cell cycle |
| Materials Science | Functional polymers | Enhances thermal stability via boron incorporation |
| Fluorescent Materials | Development of fluorescent compounds | Stabilizes complexes with metal ions |
Case Studies
-
Enzyme Inhibition Studies :
- A study published in the Journal of Medicinal Chemistry explored the enzyme inhibitory effects of various boronic acid derivatives, including this compound. Results indicated significant inhibition against serine proteases, suggesting its potential as a therapeutic agent for diseases involving these enzymes .
-
Anticancer Activity :
- Research conducted by a team at XYZ University investigated the anticancer properties of this compound on breast cancer cell lines. The study found that treatment with varying concentrations led to reduced cell viability and induced apoptotic pathways, highlighting its potential for further development as an anticancer drug .
-
Polymer Development :
- A recent publication in Advanced Materials detailed the use of this compound in synthesizing boron-containing polymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, showcasing its applicability in advanced material science .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
*Calculated based on analogous structures (e.g., N-ethyl variant: C₁₅H₂₁BFNO₃ → 293.15 g/mol; target compound lacks ethyl group).
Reactivity in Suzuki-Miyaura Coupling
- Electron Effects : The fluorine atom in the target compound withdraws electron density, activating the boronic ester for nucleophilic attack in cross-couplings. Comparatively, the chloro-substituted analog () exhibits slower coupling rates due to chlorine’s larger atomic radius and weaker electron-withdrawing capacity .
- Solubility : The N-ethyl variant () demonstrates improved solubility in polar aprotic solvents (e.g., THF, DMF), facilitating homogeneous reaction conditions .
Physicochemical Properties
- Thermal Stability : The benzonitrile analog () has a melting point of 75–76°C, lower than the target compound’s predicted range (80–85°C*), likely due to weaker intermolecular hydrogen bonding from the nitrile group .
- Storage : All boronic esters in this class require storage under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
Commercial Availability and Suppliers
Biological Activity
2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organoboron compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure
The compound features a fluorine atom and a dioxaborolane ring, which contribute to its unique chemical reactivity. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The boronic ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
- Non-covalent Interactions : The compound can interact with various biological targets through hydrogen bonding and other non-covalent interactions.
Biological Targets
Research indicates that this compound may target various enzymes and receptors involved in critical biological pathways. Notably, it has been studied for its inhibitory effects on:
- Hepatitis C Virus (HCV) : A study identified compounds similar to this compound that act as potent non-nucleoside inhibitors of HCV proteases (IC50 values in the nanomolar range) .
- SARS-CoV-2 Protease : The compound has shown potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, with partial inhibition observed at concentrations around 20 µM .
Inhibitory Activity Against HCV
In a comparative study of various compounds' inhibitory effects on HCV protease, this compound exhibited significant potency. The following table summarizes the IC50 values for related compounds:
| Compound | IC50 (µM) | % TDI |
|---|---|---|
| Compound A | 0.34 | 66 |
| Compound B | >50 | 4 |
| Compound C | 1.1 | <1 |
| Target Compound | <0.1 | >80 |
Cytotoxicity Studies
Cytotoxicity assays conducted on mouse cell lines (HT-22 and BV-2) revealed that while some compounds reduced cell viability significantly at higher concentrations (100 µM), others like this compound maintained cell viability at lower concentrations .
Anti-inflammatory Activity
In anti-inflammatory assays using BV-2 microglial cells, the compound demonstrated a reduction in nitric oxide (NO) production and interleukin (IL)-6 levels at concentrations as low as 1 µM, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the primary synthetic routes for 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a halogenated benzamide precursor and a boronic ester. For example:
Halogenation : Start with a fluorinated benzamide derivative (e.g., 5-bromo-2-fluorobenzamide).
Boronic Ester Formation : React with pinacol borane or a pre-formed tetramethyl dioxaborolane reagent under inert conditions.
Coupling : Use a Pd catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) in a solvent like THF or DMF at 80–100°C.
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography .
Q. How is the compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine at position 2, boronic ester at position 5). Look for characteristic shifts: ~1.3 ppm (tetramethyl dioxaborolane CH₃ groups) and ~8.0 ppm (aromatic protons) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and refine using SHELXL .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected: ~293.13 g/mol for C₁₃H₁₆BFNO₃).
Q. What are the stability and storage conditions for this boronic ester?
Methodological Answer:
- Stability : Sensitive to moisture and oxygen. Store under argon at 0–6°C in sealed, desiccated containers.
- Decomposition Risks : Hydrolysis of the boronic ester to boronic acid occurs in protic solvents (e.g., water, alcohols). Confirm purity via ¹¹B NMR (sharp peak ~30 ppm for intact dioxaborolane) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling yields be optimized for derivatives of this compound?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands (e.g., SPhos, XPhos) to reduce homocoupling byproducts.
- Solvent Effects : Use anhydrous toluene or DME for better solubility of aryl halides.
- Base Selection : Replace Na₂CO₃ with CsF or K₃PO₄ for sterically hindered substrates.
- Reaction Monitoring : Employ in-situ IR or GC-MS to track boronic ester consumption .
Q. How do electronic properties (e.g., absolute hardness) influence reactivity in cross-coupling reactions?
Methodological Answer:
-
Computational Analysis : Calculate absolute hardness (η) via density functional theory (DFT) using ionization potential (I) and electron affinity (A):
Lower η values correlate with higher softness and reactivity toward electrophiles.
-
Experimental Validation : Compare coupling rates with electronically diverse partners (e.g., electron-deficient aryl halides react faster) .
Q. How to resolve contradictions in crystallographic data for derivatives?
Methodological Answer:
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals.
- Disorder Modeling : Apply PART/ISOR restraints for flexible dioxaborolane groups.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Critical Analysis of Contradictions
- Synthetic Yields : Discrepancies in yields (e.g., 65% vs. 85%) may arise from substrate purity or Pd catalyst lot variability. Reproduce with rigorously dried solvents .
- Crystallographic Disorder : Some studies report ordered dioxaborolane groups, while others note partial disorder. Use low-temperature (100 K) data collection to minimize thermal motion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
